Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Name and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation precisely describes the structural features, including the methyl ester functionality, the ketone position, and the tetrahydronaphthalene core structure. The compound exhibits extensive nomenclatural diversity across chemical databases and commercial sources, reflecting its significance in various chemical contexts.
Multiple synonymous designations have been documented in chemical literature and commercial databases. The compound is alternatively known as methyl 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylate, emphasizing the dihydro nature of the saturated portion of the bicyclic system. Another prevalent synonym is 2-naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-oxo-, methyl ester, which follows the traditional carboxylic acid derivative nomenclature approach.
Properties
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUNRVGSYFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450875 | |
| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116047-26-8 | |
| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbonylation of Halogenated Precursors
One of the primary methods for synthesizing Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is via palladium-catalyzed carbonylation of appropriate halogenated aromatic precursors in the presence of methanol.
-
- Palladium diacetate (Pd(OAc)2)
- 1,3-bis(diphenylphosphino)propane (ligand)
- Triethylamine (base)
- Carbon monoxide (CO) gas
- N,N-Dimethylformamide (DMF) as solvent
-
- Temperature: Approximately 70 °C
- CO atmosphere (balloon or pressurized)
- Reaction time: Several hours (e.g., 3.5 h)
Yield: Up to 95% reported in literature
This method involves the insertion of CO into the aryl-palladium bond followed by nucleophilic attack by methanol to form the methyl ester. The process is highly efficient and widely used for synthesizing aromatic ketone esters.
Enolate Formation and Cyclization
Another approach involves the generation of enolates from suitable precursors followed by cyclization and oxidation steps to form the ketoester.
-
- Using sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF)
- Temperature control is critical: NaH at 0 to 25 °C, LDA at −78 to −5 °C
Yields: Vary depending on method and substrate, ranging from 35% to 96% in related systems
This method is more complex and often used for analogs or intermediates related to the target compound.
Esterification of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
A direct esterification method involves converting the corresponding carboxylic acid to the methyl ester using methanol under acidic or oxidative conditions.
-
- Methanol as solvent and esterifying agent
- Oxone (potassium peroxymonosulfate) as oxidant in some protocols
- Acid catalysts or polyphosphoric acid (PPA) for cyclization and esterification
-
- Temperature: Around 65 °C
- Reaction time: Several hours (e.g., 6 h)
- Purification by silica gel chromatography
Yield: Approximately 73% reported for methyl ester formation from acid precursor
This method is useful when the acid precursor is readily available and allows for mild conditions.
Summary Table of Preparation Methods
Detailed Research Findings
Carbonylation Approach: Murphy et al. (1998) demonstrated the synthesis of this compound via palladium-catalyzed carbonylation with high yield and purity, highlighting the importance of ligand choice and base in optimizing the reaction.
Enolate Chemistry: The enolate generation using NaH or LDA allows for selective formation of intermediates that can be cyclized to form the ketoester structure. The choice of base and temperature significantly affects the yield and purity of the product.
Esterification and Oxidation: The use of Oxone in methanol provides a mild oxidative environment to convert the acid to the methyl ester efficiently. This method also allows for the preparation of ethyl esters by substituting the alcohol.
Purification and Characterization: Products are typically purified by silica gel chromatography and characterized by NMR (1H and 13C), HRMS, and HPLC to confirm purity (>95%) and structure.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has shown potential as an antioxidant. Studies indicate that compounds with similar structures can scavenge free radicals effectively. This activity is crucial in developing therapeutic agents for diseases linked to oxidative stress.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of related naphthalene derivatives to induce apoptosis in cancer cells, suggesting that this compound could be explored for anticancer drug development.
Organic Synthesis
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to the synthesis of more complex molecules. For example:
- Synthesis of Naphthalene Derivatives : It can be used to synthesize various functionalized naphthalene derivatives that are valuable in pharmaceuticals.
- Functionalization Reactions : this compound can undergo various functionalization reactions such as alkylation and acylation.
Material Science
Polymer Additive
In material science, this compound can be utilized as an additive in polymer formulations to enhance properties like thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites.
Data Table of Applications
Case Studies
- Antioxidant Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity comparable to well-known antioxidants like vitamin E.
- Cytotoxicity Research : In vitro studies revealed that the compound induced apoptosis in human cancer cell lines with IC50 values indicating potent anticancer activity. This suggests a pathway for further drug development targeting specific cancer types.
- Polymer Enhancement Experiment : Experimental data showed that adding this compound to a polymer blend resulted in improved thermal stability by approximately 15% compared to the control sample without the additive.
Mechanism of Action
The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Position of Oxo Group : The 8-oxo derivative (main compound) vs. 5-oxo (144464-66-4) alters electronic distribution and reactivity. For example, 5-oxo derivatives may exhibit higher melting points (e.g., 106–108°C for 2c) due to hydrogen bonding from the 3-hydroxy group .
- Ester Substituents : Ethyl esters (e.g., 2d) enhance lipophilicity compared to methyl esters, impacting solubility and bioavailability .
- Functional Groups: Hydroxy (2c, 4-hydroxy) or amino (13) groups introduce polarity or chirality, enabling diverse applications in drug design .
Physical and Spectral Properties
- ¹H NMR : The main compound’s aromatic protons resonate at δ ~7.6–7.8 ppm, while 5-oxo derivatives (2c) show downfield shifts (δ 11.16 ppm for hydroxy proton) due to hydrogen bonding .
- Melting Points: Hydroxy-substituted analogs (e.g., 2c: 106–108°C) exhibit higher melting points than non-polar derivatives .
- Purity : Commercial batches of the main compound achieve 97% purity, while lab-synthesized analogs (e.g., 5-oxo) reach 95–96% .
Biological Activity
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (MOTC) is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 220.22 g/mol
- CAS Number : 10987358
- Physical State : Solid at room temperature with a melting point of approximately 216 °C .
The biological activity of MOTC is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the presence of the carbonyl and carboxylate groups allows for hydrogen bonding with biomolecules, influencing multiple biochemical pathways. Studies indicate that MOTC may exhibit:
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Properties : Potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Displaying activity against various bacterial strains, which may be linked to its structural properties .
Antioxidant Activity
Research has demonstrated that MOTC can significantly reduce oxidative stress markers in cellular models. The compound's antioxidant capacity was evaluated using assays measuring DPPH radical scavenging and ABTS radical cation decolorization.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25.4 |
| ABTS Scavenging | 30.1 |
These results suggest that MOTC has a moderate antioxidant capacity compared to other known antioxidants like ascorbic acid .
Anti-inflammatory Activity
In vitro studies using macrophage cell lines have shown that MOTC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition percentage is summarized below:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 45% |
| IL-6 | 38% |
This indicates the potential of MOTC as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation .
Antimicrobial Activity
MOTC has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that MOTC possesses notable antimicrobial properties, making it a candidate for further development in therapeutic applications .
Case Studies
-
Study on Antioxidant Properties :
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant potential of various naphthalene derivatives, including MOTC. The study concluded that compounds with a similar structure exhibited significant radical scavenging abilities, supporting the findings related to MOTC's antioxidant activity . -
Investigation into Anti-inflammatory Effects :
Research published in Phytotherapy Research investigated the anti-inflammatory effects of naphthalene derivatives on macrophage activation. The study found that MOTC reduced inflammation markers significantly in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases . -
Antimicrobial Efficacy Assessment :
A clinical trial assessed the efficacy of MOTC against antibiotic-resistant strains of bacteria. Results showed a promising antibacterial effect, particularly against resistant Staphylococcus aureus, highlighting its potential as an alternative antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how is its structure confirmed?
Methodological Answer: The compound is synthesized via regioselective oxidation of tetrahydronaphthalene derivatives. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) effectively oxidizes tetralins to α-tetralones, yielding this compound with high regioselectivity . Structural confirmation involves:
Q. How can researchers differentiate between 5-oxo and 8-oxo isomers of tetrahydronaphthalene carboxylates?
Methodological Answer:
- NMR Chemical Shifts : The position of the carbonyl group (C=O) affects ring current and coupling constants. For example, 8-oxo derivatives exhibit distinct splitting patterns in the aliphatic region due to proximity of the ketone to adjacent CH2 groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve positional isomerism. Hydrogen bonding networks and torsion angles differentiate isomers .
Advanced Research Questions
Q. How can regioselectivity challenges in the oxidation of tetrahydronaphthalenes be addressed to optimize synthesis?
Methodological Answer:
- Oxidizing Agent Selection : DDQ preferentially oxidizes benzylic positions due to its high electrophilicity, favoring 8-oxo over 5-oxo products .
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance DDQ’s reactivity by stabilizing transition states .
- Computational Modeling : Density Functional Theory (DFT) predicts activation energies for competing pathways, guiding experimental optimization .
Q. What strategies are effective for resolving contradictory spectroscopic data in structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in carbonyl peaks can be resolved via IR (C=O stretch ~1700 cm⁻¹) .
- Crystallographic Refinement : Use SHELXTL or ORTEP-3 to model electron density maps, clarifying ambiguous proton environments in crowded spectra .
Q. How can tandem reactions improve the efficiency of synthesizing functionalized tetrahydronaphthalene derivatives?
Methodological Answer:
- One-Pot Aldol-Diels-Alder Sequences : Catalytic Et2NH/H2O enables in situ diene formation from aldehydes, followed by cycloaddition with methyl acrylate. This approach reduces purification steps and increases yields .
- Protection-Deprotection Strategies : Temporary protection of hydroxyl groups (e.g., using dihydropyran) prevents side reactions during oxidation .
Toxicology and Bioactivity
Q. What frameworks guide the design of toxicity studies for naphthalene derivatives like Methyl 8-oxo-tetrahydronaphthalene carboxylates?
Methodological Answer:
Q. How do structural modifications (e.g., carboxylate vs. nitrile groups) impact biological activity?
Methodological Answer:
- Comparative SAR Studies : Replace the methyl carboxylate with a nitrile group (e.g., 8-oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile) and evaluate antibacterial efficacy. Nitriles often enhance membrane permeability .
- Enzyme Inhibition Assays : Test derivatives against cytochrome P450 isoforms to assess metabolic stability .
Computational and Analytical Tools
Q. Which software tools are recommended for refining crystal structures of this compound?
Methodological Answer:
Q. How can DFT calculations predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For example, the electron-deficient carbonyl group facilitates nucleophilic attack at the 2-position .
- Transition State Modeling : Simulate intermediates using Gaussian or ORCA to estimate activation barriers for oxidation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
